molecular formula C24H29NO5 B037489 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid CAS No. 112070-31-2

5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid

Cat. No. B037489
M. Wt: 411.5 g/mol
InChI Key: XPQONMQWEAQGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid, also known as Boc-phenylalanine, is a chemical compound that is commonly used in scientific research. It is a derivative of phenylalanine, an essential amino acid that is used in the synthesis of proteins. Boc-phenylalanine is a versatile compound that has a wide range of applications in various fields of study.

Mechanism Of Action

5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine does not have any specific mechanism of action, as it is primarily used as a building block for the synthesis of peptides and peptidomimetics. However, the presence of the Boc group can affect the properties of the resulting peptides, such as their solubility and stability.

Biochemical And Physiological Effects

5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine does not have any specific biochemical or physiological effects, as it is primarily used in the synthesis of peptides and peptidomimetics. However, the resulting peptides and peptidomimetics may have a wide range of biochemical and physiological effects, depending on their structure and function.

Advantages And Limitations For Lab Experiments

5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine has several advantages for use in laboratory experiments. It is a readily available and relatively inexpensive building block for the synthesis of peptides and peptidomimetics. The Boc group is also easily removable under mild conditions, which allows for the synthesis of peptides with free amino groups. However, one limitation of 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine is that the Boc group can interfere with certain reactions, such as the coupling of amino acids in solution.

Future Directions

There are several future directions for the use of 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine in scientific research. One area of interest is the synthesis of peptidomimetics that can be used as therapeutics for a wide range of diseases. Another area of interest is the development of new methods for the synthesis of peptides and peptidomimetics that are more efficient and cost-effective. Additionally, the use of 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine in the synthesis of peptides and peptidomimetics for use in drug delivery systems is an area of active research.

Synthesis Methods

5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids onto a solid support, while solution-phase peptide synthesis involves the coupling of amino acids in solution. The synthesis of 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine typically involves the protection of the amino group with a t-butoxycarbonyl (Boc) group, followed by the coupling of the phenylalanine side chain.

Scientific Research Applications

5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides that contain phenylalanine residues, as the Boc group can be easily removed under mild conditions to reveal the free amino group. 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

CAS RN

112070-31-2

Product Name

5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-6-phenylhexanoic acid

InChI

InChI=1S/C24H29NO5/c1-24(2,3)30-23(29)25-20(15-18-12-8-5-9-13-18)21(26)16-19(22(27)28)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,25,29)(H,27,28)

InChI Key

XPQONMQWEAQGDH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(CC2=CC=CC=C2)C(=O)O

synonyms

(N-t-butoxycarbonyl)-5-amino-2-benzyl-4-oxo-6-phenylhexanoic acid
5-amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid
Boc-5-ABOPH

Origin of Product

United States

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